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Compound of Interest

2,5-Dimethylthiophene-3-boronic
Compound Name: d
aci

Cat. No.: B576047

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-boronic acid (CAS: 162607-23-0)
for Advanced Research and Drug Development

Introduction

2,5-Dimethylthiophene-3-boronic acid is a specialized heterocyclic organic compound that
has emerged as a critical building block in modern synthetic chemistry. Its unique structure,
combining a thiophene ring with a reactive boronic acid moiety, makes it an invaluable tool for
researchers, particularly in the fields of medicinal chemistry and materials science. Thiophene
derivatives are known for their favorable pharmacokinetic properties and their ability to act as
bioisosteres for phenyl rings, often leading to enhanced biological activity and improved
metabolic profiles in drug candidates. The boronic acid group, a cornerstone of palladium-
catalyzed cross-coupling reactions, provides a direct and efficient handle for constructing
complex molecular architectures.

This guide offers a comprehensive overview of 2,5-Dimethylthiophene-3-boronic acid,
delving into its chemical properties, synthesis, reactivity, and applications. It is designed to
serve as a technical resource for scientists and drug development professionals, providing not
only procedural details but also the underlying scientific principles that govern its use. A notable
application of this compound is its use as an intermediate in the development of KRAS G12C
inhibitors, which are at the forefront of targeted cancer therapy for diseases such as pancreatic,
colorectal, and lung cancer.
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Chemical Identity and Properties

Accurate identification and understanding of a compound's physical and chemical properties
are foundational to its successful application in research and development.

Identifiers and Chemical Structure

The structural and identifying information for 2,5-Dimethylthiophene-3-boronic acid is
summarized below.

Identifier Value

CAS Number 162607-23-0

Molecular Formula CeHoBO2S

Molecular Weight 156.01 g/mol

IUPAC Name (2,5-dimethylthiophen-3-yl)boronic acid
SMILES CC1=CC(B(0)0)=C(C)S1

InChl Key RFQHMNWNEOZRLK-UHFFFAOYSA-N

Physicochemical Properties

These properties are crucial for determining appropriate solvents, reaction temperatures, and
storage conditions.
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Property Value Source(s)
Physical Form Solid, white powder

Melting Point 180-183 °C

Boiling Point 311.4 £ 52.0 °C (Predicted)

Density 1.20 + 0.1 g/cm3 (Predicted)

Purity Typically =95%

N Soluble in water and organic
Solubility vent
solvents

Synthesis and Mechanistic Considerations

While commercial suppliers provide this reagent, understanding its synthesis is vital for process
development and cost-effective scale-up. The preparation of aryl boronic acids typically
involves the reaction of an organometallic intermediate with a borate ester, followed by acidic
hydrolysis.

Proposed Synthetic Workflow

A common and effective method involves the ortho-lithiation of a suitable thiophene precursor
followed by borylation. The logical starting material would be 3-bromo-2,5-dimethylthiophene.
The bromine atom directs the metalation and is subsequently replaced.
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Step 1: Lithiation

(3—bromo—2,5—dimethylthiophene) (n—BuLi, THF, -78 °C)

Halogen-Metal Exchange

Step 2: Borylation

A
3—Iithio—2,5—dimethylthiophena Triisopropyl borate
(Transient Intermediate) ) B(O-iPr)s

Nucleophilic Attack

Step 3: Hydrolysis

v
N

(Boronate Ester Intermediate) (Aqueous Acid (e.g., HCI))

Acid-catalyzed hydrolysis
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(2,5-Dimethylthiophene-3-bor0nic ac@
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Caption: Proposed synthetic pathway for 2,5-Dimethylthiophene-3-boronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for boronic acid synthesis.

e Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen
atmosphere, add 3-bromo-2,5-dimethylthiophene (1.0 equiv) and anhydrous tetrahydrofuran
(THF).

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05
equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
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o Causality: The extremely low temperature is critical to prevent side reactions and ensure
regioselective lithiation at the 3-position. n-BulLi is a strong enough base to facilitate the
halogen-metal exchange.

o Borylation: After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 equiv) dropwise. The
borate ester is used in slight excess to ensure complete consumption of the highly reactive
lithiated intermediate.

e Quenching and Hydrolysis: Allow the reaction to warm slowly to room temperature and stir
for 12 hours. Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric
acid (HCI).

o Causality: The acidic workup protonates the boronate ester, leading to hydrolysis and
formation of the final boronic acid.

 Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure. The crude product can be purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of 2,5-Dimethylthiophene-3-boronic acid lies in its function as a coupling
partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most
powerful methods for forming carbon-carbon bonds between sp2-hybridized centers.

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through three key steps:
oxidative addition, transmetalation, and reductive elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki Coupling

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), 2,5-
Dimethylthiophene-3-boronic acid (1.2-1.5 equiv), and a suitable base such as potassium

phosphate (K3sPOa) (2.0-3.0 equiv).

o Trustworthiness: Using a slight excess of the boronic acid and a stronger, non-nucleophilic
base like KsPOa4 often drives the reaction to completion and minimizes side reactions like

protodeboronation.
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o Catalyst Addition: Add the palladium catalyst, such as Pd(PPhs)a (1-5 mol%), to the vessel.

o **So|

 To cite this document: BenchChem. [2,5-Dimethylthiophene-3-boronic acid CAS number and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576047#2-5-dimethylthiophene-3-boronic-acid-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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